2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide
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Overview
Description
2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiophene ring: The quinoline derivative can undergo a Vilsmeier-Haack reaction to introduce formyl groups, followed by a cyclization reaction with sulfur sources to form the thiophene ring.
Acetamide formation: The final step involves the acylation of the thiophene-quinoline intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the quinoline moiety, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), often in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand the interaction of quinoline and thiophene derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes such as topoisomerases, which are involved in DNA replication and repair, making it a potential anticancer agent.
Pathways Involved: The compound may inhibit key signaling pathways in cells, leading to apoptosis (programmed cell death) or inhibition of cell proliferation.
Comparison with Similar Compounds
2-chloroquinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Thiophene-quinoline hybrids: Compounds with both thiophene and quinoline moieties, used in similar applications.
Uniqueness: 2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline or thiophene derivatives.
Properties
IUPAC Name |
2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-20-19(13-6-2-1-3-7-13)15-8-4-5-9-16(15)24-21(20)17-11-10-14(26-17)12-18(23)25/h1-11H,12H2,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMPXXNWPLQDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(S4)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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